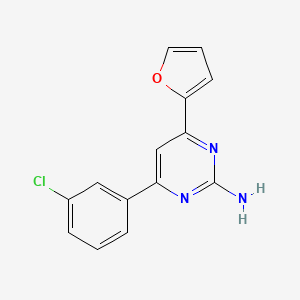

4-(3-Chlorophenyl)-6-(furan-2-yl)pyrimidin-2-amine

Description

Chemical Structure and Properties

4-(3-Chlorophenyl)-6-(furan-2-yl)pyrimidin-2-amine (CAS: 1354939-03-9) is a pyrimidine derivative featuring a 3-chlorophenyl group at position 4 and a furan-2-yl moiety at position 6. Its molecular formula is C₁₄H₁₀ClN₃O, with a molecular weight of 271.7 g/mol . Predicted physicochemical properties include:

It serves as a key intermediate in pharmaceutical synthesis, though specific therapeutic applications require further validation .

Properties

IUPAC Name |

4-(3-chlorophenyl)-6-(furan-2-yl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3O/c15-10-4-1-3-9(7-10)11-8-12(18-14(16)17-11)13-5-2-6-19-13/h1-8H,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVCBYIQZQHPLLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC(=NC(=N2)N)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Chalcone Intermediate

The target compound’s 3-chlorophenyl and furan-2-yl substituents originate from a chalcone precursor, 3-(3-chlorophenyl)-1-(furan-2-yl)prop-2-en-1-one. This α,β-unsaturated ketone is typically prepared via Claisen-Schmidt condensation between 3-chlorobenzaldehyde and 2-acetylfuran under basic conditions. While specific data for this exact chalcone are unavailable, analogous reactions report yields of 65–80% using ethanol/NaOH at 50–60°C.

Cyclization and Oxidative Aromatization

The chalcone undergoes cyclization with guanidine hydrochloride in ethanol under reflux, facilitated by aqueous potassium hydroxide. Subsequent oxidation with hydrogen peroxide (H₂O₂) completes aromatization to the pyrimidine ring. For example, 4-(4-chlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine was synthesized via this method, achieving 70% yield after recrystallization. Adapting this to the target compound would involve:

-

Reflux Conditions : 1 hour at 78°C (ethanol boiling point) with guanidine HCl and KOH.

-

Oxidation : Gradual addition of 30% H₂O₂ over 1 hour, followed by ethanol removal under reduced pressure.

-

Purification : Recrystallization from ethanol yields pure product.

Key Parameters :

-

Molar Ratios : Chalcone:guanidine:H₂O₂ ≈ 1:1.5:3.

-

Reaction Time : 2–3 hours total.

One-Pot Three-Component Synthesis

Recent advances favor one-pot strategies to minimize purification steps. A method developed for 3-hetarylaminomethylidenefuran-2(3H)-ones offers a adaptable framework for pyrimidine synthesis.

Reaction Mechanism and Optimization

This approach employs 5-(3-chlorophenyl)furan-2(3H)-one, triethyl orthoformate, and 2-aminopyridine derivatives in anhydrous isopropyl alcohol. The process proceeds via:

-

Imine Formation : Triethyl orthoformate reacts with the amine to generate an ethoxyimine intermediate.

-

Nucleophilic Attack : The furan-2(3H)-one attacks the imine, forming a methylidene intermediate.

-

Cyclization and Aromatization : Intramolecular cyclization yields the pyrimidine core, with H₂O₂ or air oxidation finalizing the structure.

-

Solvent : Anhydrous isopropyl alcohol (reflux, 25–30 minutes).

-

Yield : 75% for analogous compounds.

-

Advantages : Shorter reaction time (≤1 hour vs. 2–3 hours for classical methods) and reduced purification needs.

Substrate Adaptability

Replacing 5-(4-chlorophenyl)furan-2(3H)-one with 5-(3-chlorophenyl)furan-2(3H)-one should retain efficacy, as electronic effects of the chloro substituent minimally impact furan reactivity. However, steric hindrance at the 3-position may necessitate slight adjustments in reaction time or temperature.

Comparative Analysis of Methodologies

The following table contrasts the two primary methods:

Key Observations :

-

The one-pot method offers superior efficiency but requires precise control over imine intermediate formation.

-

Classical cyclization allows broader aryl group variation, critical for structure-activity relationship studies.

-

Both methods necessitate anhydrous conditions to prevent side reactions.

Challenges and Mitigation Strategies

Regioselectivity in Cyclization

Pyrimidine synthesis risks forming regioisomers if substituents lack directing groups. The 3-chlorophenyl group’s meta-chloro orientation, however, electronically directs cyclization to the desired 4- and 6-positions.

Byproduct Formation

Over-oxidation or incomplete cyclization may generate byproducts like pyridine-N-oxides or dihydropyrimidines. These are mitigated by:

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)-6-(furan-2-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 4-(3-Chlorophenyl)-6-(furan-2-yl)pyrimidin-2-amine exhibit significant anticancer properties. Studies have shown that pyrimidine derivatives can inhibit specific kinases involved in cancer cell proliferation. For instance, the compound has been tested against various cancer cell lines, demonstrating cytotoxic effects and the ability to induce apoptosis in malignant cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Its structural components suggest potential efficacy against bacterial and fungal strains. Preliminary studies indicate that it may disrupt microbial cell membranes or inhibit essential metabolic pathways, although further research is required to establish these mechanisms definitively .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, 4-(3-Chlorophenyl)-6-(furan-2-yl)pyrimidin-2-amine may possess anti-inflammatory effects. Compounds with similar structures have been shown to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis or chronic inflammation .

Agrochemical Applications

The structural attributes of this compound make it a candidate for development as an agrochemical. Pyrimidine derivatives are known for their herbicidal and fungicidal properties. Research is ongoing to explore how modifications of this compound could enhance its effectiveness as a pesticide or herbicide, targeting specific plant pathogens or invasive species without harming beneficial flora .

Material Sciences

In material sciences, compounds containing furan and pyrimidine rings are being investigated for their potential use in organic electronics and photonic devices. Their ability to form stable polymers with desirable electronic properties could lead to advancements in organic light-emitting diodes (OLEDs) and solar cells .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)-6-(furan-2-yl)pyrimidin-2-amine involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound binds to the active site of enzymes, inhibiting their activity. This is particularly relevant in the context of cancer treatment, where it inhibits enzymes involved in cell division.

Receptor Binding: It can bind to specific receptors on cell surfaces, modulating cellular responses and signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Pyrimidin-2-amines with Halogenated Phenyl Groups

DP Series (DP-1, DP-2, DP-3)

A quantum chemistry study compared three derivatives:

DP-1 : 4-(4-Fluorophenyl)-6-(furan-2-yl)pyrimidin-2-amine

DP-2 : 4-(4-Chlorophenyl)-6-(furan-2-yl)pyrimidin-2-amine

DP-3 : 4-(4-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine

Key Findings :

- Hydrogen Bonding : Fluorine (DP-1) exhibited stronger electronegativity, enhancing hydrogen-bond acceptor capacity compared to Cl (DP-2) and Br (DP-3). However, chlorine’s intermediate electronegativity balanced stability and reactivity .

- Fluorine’s small size and high electronegativity may improve membrane permeability, whereas bromine’s bulkiness could hinder it .

| Compound | Halogen | Molecular Weight | Hydrogen Bonding Strength |

|---|---|---|---|

| DP-1 | F | 255.2 | High (due to electronegativity) |

| DP-2 | Cl | 271.7 | Moderate |

| DP-3 | Br | 316.1 | Low (due to steric hindrance) |

Pyrimidin-2-amines with Heterocyclic or Bulky Substituents

4-(4-Morpholinophenyl)-6-arylpyrimidin-2-amines

Compounds such as 4-(4-chlorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine (compound 22, 25) replace the furan with a morpholino group.

Key Findings :

- Antimicrobial Activity: Morpholino-containing analogs showed pronounced activity against S. aureus and beta-hemolytic Streptococcus. Electron-withdrawing groups (e.g., Cl, NO₂) at the phenyl ring’s para/meta positions enhanced efficacy .

- Solubility: The morpholino group’s polarity likely improved aqueous solubility compared to furan, which is less polar but more lipophilic .

4-(3-Chlorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine

Analogs with Trifluoromethyl or Benzyloxy Groups

4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine

- Structure : Features a trifluoromethyl group instead of chlorophenyl.

- Properties : The CF₃ group’s strong electron-withdrawing nature increases metabolic stability and alters binding affinity, making it useful in kinase inhibitors .

4-[4-(Benzyloxy)phenyl]-6-(furan-2-yl)pyrimidin-2-amine

- Structure : Benzyloxy substituent adds steric bulk.

- Impact : The bulky group may reduce membrane permeability but improve target specificity in enzyme inhibition .

Biological Activity

4-(3-Chlorophenyl)-6-(furan-2-yl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound exhibits a range of biological activities, including antibacterial, antifungal, and anticancer properties. The following sections detail its biological activity based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of 4-(3-Chlorophenyl)-6-(furan-2-yl)pyrimidin-2-amine is C14H10ClN3O. The presence of the chlorophenyl and furan moieties contributes to its biological activity by influencing the compound's interaction with biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of 4-(3-Chlorophenyl)-6-(furan-2-yl)pyrimidin-2-amine against various bacterial strains. In vitro tests demonstrated significant activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, indicating moderate potency compared to standard antibiotics like ampicillin.

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 25 | Ampicillin | 10 |

| Escherichia coli | 50 | Ciprofloxacin | 20 |

Antifungal Activity

The compound also exhibits antifungal activity against Candida species. In a study, it showed an MIC of 15 µg/mL against Candida albicans, which is comparable to fluconazole (MIC = 10 µg/mL). The antifungal mechanism appears to involve disruption of fungal cell membrane integrity.

| Fungal Strain | MIC (µg/mL) | Comparison Antifungal | MIC (µg/mL) |

|---|---|---|---|

| Candida albicans | 15 | Fluconazole | 10 |

| Aspergillus niger | 30 | Itraconazole | 20 |

Anticancer Activity

In terms of anticancer potential, 4-(3-Chlorophenyl)-6-(furan-2-yl)pyrimidin-2-amine has been evaluated against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The compound exhibited IC50 values of 12 µM and 18 µM, respectively, demonstrating significant cytotoxicity.

Case Study: MCF-7 Cell Line

A study reported that treatment with this compound led to increased apoptosis in MCF-7 cells, as evidenced by elevated caspase activity. The compound was found to induce cell cycle arrest at the G1 phase, further supporting its potential as an anticancer agent.

The biological activities of this compound can be attributed to its ability to inhibit key enzymes involved in bacterial and fungal metabolism, as well as its interaction with cellular pathways in cancer cells. For example:

- Antibacterial Mechanism : Inhibition of bacterial DNA gyrase.

- Antifungal Mechanism : Disruption of ergosterol biosynthesis.

- Anticancer Mechanism : Induction of apoptosis via caspase activation.

Q & A

Q. Optimization strategies :

- Vary solvent polarity (e.g., DMF vs. THF) to improve solubility of intermediates.

- Use microwave-assisted synthesis to reduce reaction time and enhance regioselectivity .

- Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side products.

Advanced: How can density functional theory (DFT) simulations guide the prediction of electronic properties and reactivity patterns in 4-(3-Chlorophenyl)-6-(furan-2-yl)pyrimidin-2-amine derivatives?

Answer:

DFT calculations can:

- Predict electron distribution : Analyze HOMO-LUMO gaps to identify reactive sites for electrophilic or nucleophilic attacks .

- Model reaction pathways : Simulate intermediates in Suzuki coupling or amination steps to identify energy barriers and transition states .

- Assess stability : Evaluate steric hindrance caused by the 3-chlorophenyl and furan substituents by calculating dihedral angles and torsional strain .

Q. Methodological steps :

Use software like Gaussian or ORCA to generate molecular orbitals and electrostatic potential maps.

Validate computational models against experimental crystallographic data (e.g., bond lengths, angles) .

Basic: What spectroscopic and crystallographic techniques are critical for confirming the structural identity of this compound?

Answer:

- NMR spectroscopy :

- X-ray crystallography :

- Determine dihedral angles between pyrimidine and substituent rings (e.g., 12.8° for phenyl groups, 86.1° for furan) to confirm spatial orientation .

- Detect intramolecular hydrogen bonds (e.g., N–H⋯N) stabilizing the crystal lattice .

Advanced: How can researchers resolve contradictions in crystallographic data, such as conflicting molecular conformations or hydrogen-bonding patterns?

Answer:

- Comparative analysis : Overlay multiple crystal structures (e.g., polymorphs) to identify torsional variations in substituents .

- Thermal analysis : Perform DSC/TGA to assess if conformational changes arise from temperature-dependent phase transitions.

- Computational validation : Use molecular dynamics (MD) simulations to model lattice packing effects and validate experimental observations .

Example : In polymorphic forms of analogous pyrimidines, dihedral angles between pyrimidine and phenyl groups varied by 1.2° (5.2° vs. 6.4°), resolved via MD simulations .

Basic: What strategies are effective for evaluating the antimicrobial activity of this compound while mitigating cytotoxicity risks?

Answer:

- In vitro assays :

- MIC testing : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in nutrient broth .

- Cytotoxicity profiling : Use MTT assays on mammalian cell lines (e.g., HEK-293) to identify IC₅₀ values and selectivity indices .

- Structure-activity relationship (SAR) :

Advanced: How can researchers integrate high-throughput screening (HTS) and machine learning (ML) to accelerate derivative optimization?

Answer:

- HTS workflows :

- ML modeling :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.